2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

2,2′-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine (CAS 257877-45-5; molecular formula C₂₀H₃₀N₈; molecular weight 382.51 g/mol) is formally designated as Buspirone EP Impurity C under the European Pharmacopoeia (EP) and as Buspirone Bispyrimidinylpiperazinyl Butane Impurity under the United States Pharmacopeia (USP). The compound features two terminal pyrimidine rings each linked via a piperazine bridge to a central butane-1,4-diyl spacer, representing a symmetrical bis-pyrimidinylpiperazinyl butane scaffold.

Molecular Formula C20H30N8
Molecular Weight 382.516
CAS No. 257877-45-5
Cat. No. B580710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine
CAS257877-45-5
SynonymsBuspirone EP Impurity C;  1,4-bis(4-(Pyrimidin-2-yl)piperazin-1-yl)butane
Molecular FormulaC20H30N8
Molecular Weight382.516
Structural Identifiers
SMILESC1CN(CCN1CCCCN2CCN(CC2)C3=NC=CC=N3)C4=NC=CC=N4
InChIInChI=1S/C20H30N8/c1(9-25-11-15-27(16-12-25)19-21-5-3-6-22-19)2-10-26-13-17-28(18-14-26)20-23-7-4-8-24-20/h3-8H,1-2,9-18H2
InChIKeyJJVKBYFPRGPOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine (CAS 257877-45-5): Pharmacopoeial Impurity Standard Procurement Guide for Buspirone Quality Control


2,2′-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine (CAS 257877-45-5; molecular formula C₂₀H₃₀N₈; molecular weight 382.51 g/mol) is formally designated as Buspirone EP Impurity C under the European Pharmacopoeia (EP) and as Buspirone Bispyrimidinylpiperazinyl Butane Impurity under the United States Pharmacopeia (USP) [1]. The compound features two terminal pyrimidine rings each linked via a piperazine bridge to a central butane-1,4-diyl spacer, representing a symmetrical bis-pyrimidinylpiperazinyl butane scaffold. It is a solid-state reference standard appearing as a white to pale yellow/off-white solid with a melting point of 148–150 °C, a predicted pKa of 8.15 ± 0.10 (most basic, 25 °C), and limited solubility in chloroform, ethyl acetate, and methanol . It is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions for buspirone hydrochloride [2].

Why Buspirone Impurity Standards Are Not Interchangeable: Structural Basis for Non-Substitutability of CAS 257877-45-5


Within the buspirone impurity family, closely related impurity reference standards (Impurity A, G, D, and N) share pyrimidine-piperazine architectural motifs but differ fundamentally in linker identity, molecular topology, and chromatographic behavior [1]. A laboratory that substitutes Impurity C (CAS 257877-45-5) with Impurity A (CAS 20980-22-7, MW 164.21, a monomeric 2-(piperazin-1-yl)pyrimidine fragment) or Impurity G (CAS 84746-24-7, MW 242.28, a piperazine-bridged dipyrimidine lacking the butane spacer) introduces a structurally distinct analyte with different retention time, UV absorbance profile, and mass spectrometric fragmentation pattern, invalidating system suitability criteria and quantitative calibration curves [2]. Similarly, Impurity D (CAS 2724726-67-2, MW 454.61) incorporates an ether oxygen in the linker, while Impurity N (CAS 257877-44-4, MW 388.50) retains the butane bridge but replaces both terminal pyrimidine-piperazine units with azaspiro[4.5]decane-7,9-dione moieties—neither is chromatographically or spectroscopically equivalent [3]. The EP and USP monographs explicitly designate these as distinct specified impurities with independent acceptance criteria; substitution in a validated analytical procedure constitutes a deviation from the filed regulatory method and may compromise ANDA review or commercial batch release compliance [1].

Quantitative Differentiation Evidence: CAS 257877-45-5 vs. Closest Buspirone Impurity Comparators


Molecular Weight Differentiation: Impurity C (382.51 Da) vs. Impurity A Monomer (164.21 Da) vs. Impurity G (242.28 Da)

Impurity C (CAS 257877-45-5) has a molecular weight of 382.51 g/mol, which is 2.33-fold greater than Impurity A (CAS 20980-22-7, 164.21 g/mol) and 1.58-fold greater than Impurity G (CAS 84746-24-7, 242.28 g/mol). This mass difference produces distinct [M+H]⁺ precursor ions (m/z 383.5 for Impurity C vs. m/z 165.2 for Impurity A vs. m/z 243.3 for Impurity G) under electrospray ionization LC-MS conditions, enabling unequivocal mass-based identification in impurity profiling workflows .

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

Melting Point and Physical Form: Impurity C (148–150°C, Solid) vs. Impurity A (29–36°C, Liquid/Semi-Solid)

Impurity C exhibits a melting point of 148–150 °C and is consistently supplied as a white to off-white solid . In contrast, Impurity A (CAS 20980-22-7) has a melting point of 29–36 °C and is described as a colorless to yellow liquid or low-melting hygroscopic solid, presenting handling challenges for precise gravimetric preparation of standard solutions [1]. The solid-state nature of Impurity C at ambient laboratory temperatures facilitates accurate weighing, minimizes hygroscopic water uptake during standard preparation, and supports long-term storage stability under recommended conditions (+5 °C, protected from light), which is critical for maintaining certified reference material traceability .

Reference standard handling Analytical weighing Reference material physical characterization

Pharmacopoeial Designation and Nomenclature: Dual EP/USP Recognition of Impurity C (CAS 257877-45-5)

CAS 257877-45-5 holds explicit, independent monographs in both the European Pharmacopoeia (designated Buspirone EP Impurity C) and the United States Pharmacopeia (designated Buspirone Bispyrimidinylpiperazinyl Butane Impurity) [1]. This dual designation contrasts with Impurity A (2-(piperazin-1-yl)pyrimidine, a common synthetic intermediate also found as a buspirone metabolite 1-PP) and Impurity G (2,2'-(piperazine-1,4-diyl)dipyrimidine), each of which carries distinct pharmacopoeial identities under different EP/USP nomenclature. The EP Impurity C designation explicitly defines this compound as a specified, identified impurity in the buspirone hydrochloride monograph, requiring its availability as a characterized reference standard for method system suitability testing. Suppliers provide this compound with full Certificate of Analysis documentation including HPLC purity, ¹H-NMR, ¹³C-NMR, IR, and mass spectral data compliant with regulatory guidelines for ANDA and commercial batch release [2].

Pharmacopoeial compliance Regulatory submission ANDA impurity specification

HPLC Purity Specification: Supplier-Guaranteed ≥98% Purity with Full Characterization Package

Commercial suppliers of Impurity C (CAS 257877-45-5) consistently provide this reference standard at HPLC purity of ≥98% (with some suppliers offering NLT 98% or 98.00%) accompanied by a comprehensive Certificate of Analysis that includes HPLC chromatogram, ¹H-NMR, ¹³C-NMR, mass spectrum (MS), and infrared (IR) data [1]. This characterization depth meets the requirements for a specified impurity reference standard in both EP and USP monographs. In comparison, the structurally simpler Impurity A (monomeric fragment) and Impurity G (piperazine-bridged dipyrimidine without the butane linker) carry fundamentally different purity profiles and chromatographic properties, yet each is equivalently available with comprehensive characterization. The primary differentiation is structural: Impurity C's butane-1,4-diyl spacer bridges two complete pyrimidine-piperazine pharmacophoric units, generating a molecular framework whose chromatographic properties are specifically required for accurate quantitation of this dimeric process-related impurity or degradation product in buspirone drug substance and finished product [2].

Reference standard purity Certificate of Analysis Quantitative impurity determination

Procurement-Relevant Application Scenarios for 2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine (CAS 257877-45-5)


System Suitability Testing in Buspirone Hydrochloride HPLC Methods per EP/USP Monographs

This compound serves as the definitive reference standard for establishing system suitability in the chromatographic purity test for buspirone hydrochloride drug substance and finished drug product [1]. Its unique retention behavior on C18 reverse-phase columns under EP/USP-defined mobile phase conditions (acetonitrile-methanol/phosphate buffer, pH 6.9) enables resolution verification between Impurity C and the buspirone parent peak (retention time ~27.9 min for buspirone under standardized LC conditions) . Procurement of this specific impurity standard is mandatory for any QC laboratory performing EP-compliant or USP-compliant buspirone release testing, as substitution with Impurity A (monomeric fragment, early-eluting) or Impurity G (different retention profile) will not satisfy the system suitability criterion for the Impurity C peak.

Method Validation and ANDA Regulatory Submission Support

For generic pharmaceutical manufacturers preparing ANDA submissions for buspirone hydrochloride, CAS 257877-45-5 is required as part of the impurity method validation package to demonstrate specificity, linearity, accuracy, precision, and robustness of the related substances HPLC method [1]. The compound's availability with full Certificate of Analysis documentation (¹H-NMR, ¹³C-NMR, HPLC purity ≥98%, MS, IR) from ISO 17034-accredited suppliers enables traceability to EP and USP primary standards, a critical requirement for regulatory acceptance . The well-defined melting point (148–150°C) and solid physical form facilitate accurate gravimetric preparation of impurity stock solutions at concentrations relevant to ICH Q3A reporting thresholds (0.1% for APIs with maximum daily dose ≤2 g/day).

Identification and Quantitation of the Bis-pyrimidinylpiperazinyl Butane Dimer Impurity During Buspirone Stability Studies

During forced degradation and accelerated stability studies of buspirone hydrochloride, Impurity C may form through dimerization pathways involving the reactive piperazine and pyrimidine moieties [1]. This compound serves as the authenticated reference marker for detecting and quantifying this specific dimeric degradation product or process impurity. Its unique molecular weight (382.51 g/mol, [M+H]⁺ m/z 383.5) and distinct LC-MS fragmentation pattern differentiate it from the structurally related Impurity D (ether-linked dimer, MW 454.61, [M+H]⁺ m/z 455.6), Impurity N (azaspiro-dione dimer, MW 388.50), and the active metabolite 1-PP (equivalent to Impurity A, MW 164.21) . Procuring Impurity C specifically, rather than a generic piperazine-pyrimidine standard, ensures accurate identification during impurity profiling and prevents misassignment of unknown chromatographic peaks.

Cross-Referencing of Pharmacopoeial Impurity Specifications in Multi-Market Regulatory Filings

For pharmaceutical companies submitting dossiers across ICH regions (EU, US, Japan), CAS 257877-45-5 provides a harmonized reference point bridging the EP designation (Buspirone EP Impurity C) and the USP designation (Buspirone Bispyrimidinylpiperazinyl Butane Impurity) [1]. This dual recognition enables a single procurement to satisfy both EP and USP compendial requirements, unlike certain impurities recognized by only one pharmacopoeia. The compound is also designated as Tandospirone Impurity Ⅲ/Ⅴ/Ⅷ, extending its applicability to the quality control of the related azapirone anxiolytic tandospirone, where it serves as a structurally analogous impurity marker . This multi-compendial and cross-product utility provides procurement efficiency for laboratories supporting multiple drug product portfolios.

Quote Request

Request a Quote for 2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.